9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Overview
Description
“9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride” is a chemical compound with the molecular weight of 322.59 . It is also known by its IUPAC name, "methyl 9-bromo-2,3,4,5-tetrahydrobenzo [f] [1,4]oxazepine-7-carboxylate hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12BrNO3.ClH/c1-15-11(14)7-4-8-6-13-2-3-16-10(8)9(12)5-7;/h4-5,13H,2-3,6H2,1H3;1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Scientific Research Applications
Chemical Structure and Synthesis
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound that shares structural similarities with a wide range of benzazepine derivatives, which have been studied for their diverse chemical properties and potential applications in medicinal chemistry. One key area of research involves the exploration of different hydrogen-bonded structures in benzazepine derivatives, which has implications for understanding their chemical behavior and designing new compounds with desired properties. For instance, the study of 2-thienyl-substituted tetrahydro-1,4-epoxy-1-benzazepines revealed unique hydrogen-bonded structures, providing insights into the supramolecular assembly of these compounds (Blanco et al., 2009).
Synthesis Techniques and Intermediates
The synthesis of benzazepine derivatives, including those related to this compound, has been a focus of research due to their potential applications. A study outlined a novel process for preparing benzazepine intermediates, which could be relevant for the synthesis of this compound and similar compounds. This process involves using L-homphenylalanine alkyl ester and tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate as starting materials, demonstrating the importance of developing efficient synthesis pathways for these complex molecules (Hassan et al., 2007).
Structural Analysis and Supramolecular Assembly
Further research has delved into the structural analysis of benzazepine derivatives, revealing detailed insights into their molecular configurations and the impact of different substituents on their supramolecular assembly. Studies have shown that even modest changes in peripheral substituents can lead to significant variations in crystal structures and hydrogen-bonded arrangements. These findings are crucial for the design of benzazepine-based compounds with specific properties and for understanding the relationship between molecular structure and biological activity (Palma et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZWTNJKDPRONV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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